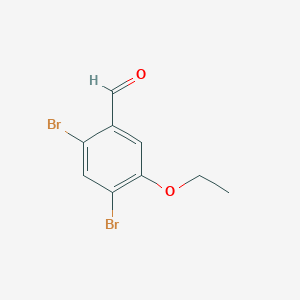

2,4-Dibromo-5-ethoxy benzaldehyde

Descripción

2,4-Dibromo-5-ethoxy benzaldehyde (CAS: 1823404-49-4) is a halogenated aromatic aldehyde with the molecular formula C₉H₇Br₂O₂ and a molecular weight of 307.98 g/mol . The compound features a benzaldehyde backbone substituted with two bromine atoms at the 2- and 4-positions and an ethoxy group at the 5-position.

Propiedades

IUPAC Name |

2,4-dibromo-5-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-2-13-9-3-6(5-12)7(10)4-8(9)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQVJMCCJITIMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-ethoxy benzaldehyde typically involves the bromination of 5-ethoxybenzaldehyde. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 2nd and 4th positions.

Industrial Production Methods

In an industrial setting, the production of 2,4-Dibromo-5-ethoxy benzaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dibromo-5-ethoxy benzaldehyde undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the benzaldehyde moiety.

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles under suitable conditions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

Bromination: Bromine (Br2) in acetic acid or chloroform.

Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzaldehyde derivatives can be formed.

Oxidation Products: 2,4-Dibromo-5-ethoxy benzoic acid.

Reduction Products: 2,4-Dibromo-5-ethoxy benzyl alcohol.

Aplicaciones Científicas De Investigación

2,4-Dibromo-5-ethoxy benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2,4-Dibromo-5-ethoxy benzaldehyde involves its interaction with various molecular targets. The electrophilic nature of the aldehyde group allows it to form covalent bonds with nucleophilic sites in biological molecules. The bromine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions.

Comparación Con Compuestos Similares

Substituent Effects on Reactivity and Stability

The presence of bromine (electron-withdrawing) and ethoxy (electron-donating) groups creates a polarized aromatic system. Comparisons with related benzaldehydes reveal key trends:

Key Findings :

Key Findings :

- Natural benzaldehydes (e.g., Eurotirubrin A ) often exhibit stronger bioactivity due to complex substituents like prenyl groups .

- Synthetic halogenated derivatives like 2,4-Dibromo-5-ethoxy benzaldehyde may require functionalization (e.g., acetal formation) to enhance pharmacological relevance, as seen in iodine analogs .

Key Findings :

- 2,4-Dibromo-5-ethoxy benzaldehyde is expected to exhibit slower reduction kinetics than unsubstituted benzaldehyde due to bromine’s electron-withdrawing effects, analogous to acetophenone .

- Its stability under oxidative conditions may surpass hydroxy- or methyl-substituted analogs, as seen in halogenated systems .

Chromatographic Behavior

Retention properties on reversed-phase columns:

Key Findings :

- Bromine and ethoxy substituents in 2,4-Dibromo-5-ethoxy benzaldehyde likely increase retention time compared to simpler benzaldehydes, aligning with trends in molecular polarity and size .

Actividad Biológica

Overview

2,4-Dibromo-5-ethoxy benzaldehyde is an organic compound that has garnered attention for its potential biological activities. Its structure, characterized by two bromine atoms and an ethoxy group attached to a benzaldehyde moiety, suggests a unique interaction profile with biological systems. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.

- Chemical Formula : CHBrO

- CAS Number : 1823404-49-4

- Molecular Weight : 303.98 g/mol

- Melting Point : Not extensively documented in available literature.

1. Antimicrobial Activity

Research has indicated that compounds similar to 2,4-dibromo-5-ethoxy benzaldehyde exhibit significant antimicrobial properties. For instance, studies on related dibromo derivatives have shown effectiveness against various bacteria and fungi.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective |

The specific mechanisms of action often involve disruption of microbial cell membranes or interference with metabolic pathways.

2. Anticancer Activity

Preliminary studies suggest that 2,4-dibromo-5-ethoxy benzaldehyde may possess anticancer properties. The compound has been tested in vitro against various cancer cell lines, showing potential cytotoxic effects.

| Cell Line | IC (µM) | Effect | Reference |

|---|---|---|---|

| MDA-MB-231 (Breast) | 15.5 | Significant reduction in viability | |

| HepG-2 (Liver) | 20.0 | Moderate reduction in viability |

The observed cytotoxicity may be attributed to the compound's ability to induce apoptosis or inhibit cell proliferation through various signaling pathways.

3. Antioxidant Activity

Antioxidant properties of 2,4-dibromo-5-ethoxy benzaldehyde have also been investigated. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.

The compound's structure may facilitate electron donation, thereby neutralizing free radicals effectively.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on various dibromo-substituted benzaldehydes demonstrated that modifications in the halogen and alkyl substituents significantly influenced antimicrobial potency. The findings suggested that the presence of bromine enhances membrane permeability in bacterial cells, leading to increased susceptibility to the compound. -

Cytotoxicity Assessment :

In vitro assays using the MTT method revealed that 2,4-dibromo-5-ethoxy benzaldehyde exhibited significant cytotoxic effects on cancer cells compared to normal cells. This selectivity is crucial for developing potential therapeutic agents with reduced side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.